Nigracin

Catalog No.
S539965
CAS No.
18463-25-7
M.F
C20H22O9
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nigracin

CAS Number

18463-25-7

Product Name

Nigracin

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1

InChI Key

FLROYCKIIJCTDY-BFMVXSJESA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Poliothrysoside

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)O)CO)O)O)O

Description

The exact mass of the compound Poliothyrsoside is 406.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biological Activities

Studies have shown that poliothyrsoside exhibits various biological activities, including:

  • Antioxidant effects: Research suggests that poliothyrsoside may act as an antioxidant by scavenging free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. []
  • Anti-inflammatory effects: Some studies indicate that poliothyrsoside may possess anti-inflammatory properties. Inflammation is a natural immune response, but chronic inflammation can be harmful. []
  • Other potential effects: In vitro and animal studies have explored other potential effects of poliothyrsoside, such as anticancer, neuroprotective, and liver-protective properties. However, more research is needed to confirm these effects and understand the mechanisms of action. [, ]

Nigracin is a natural phenolic compound classified as a phenolic glycoside, primarily isolated from the herbs of Gynocardia odorata and Drypetes klainei. Its chemical formula is C20H22O9C_{20}H_{22}O_{9}, and it has a molecular weight of 394.39 g/mol. The compound has garnered interest due to its potential therapeutic properties, particularly in wound healing and anti-inflammatory activities .

Typical of phenolic compounds. These include:

  • Oxidation: Nigracin can be oxidized to form reactive quinones, which may participate in further biological activities.
  • Hydrolysis: The glycosidic bond in nigracin can be hydrolyzed under acidic or enzymatic conditions, releasing aglycone and sugar moieties.
  • Esterification: Nigracin can react with carboxylic acids to form esters, potentially modifying its solubility and bioactivity.

These reactions highlight its versatility and potential for modification in pharmaceutical applications.

Research indicates that nigracin exhibits several biological activities:

  • Wound Healing: Nigracin has been shown to enhance the wound healing process by promoting cell migration and proliferation .
  • Antioxidant Properties: The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects: Nigracin may reduce inflammation, contributing to its wound healing properties .

Nigracin can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting nigracin from plant sources using solvents like methanol or ethanol. This process often includes steps such as sonication and centrifugation to isolate the compound effectively .
  • Synthetic Approaches: Although less common, synthetic routes may involve the construction of the phenolic glycoside backbone through chemical synthesis techniques, potentially using starting materials that mimic the natural precursors found in plants.
  • Biotechnological Methods: Enzymatic synthesis using glycosyltransferases could provide a more environmentally friendly approach to producing nigracin.

Nigracin's applications are diverse, primarily in the fields of:

  • Pharmaceuticals: Due to its wound healing and anti-inflammatory properties, nigracin is being explored for topical formulations and other therapeutic uses.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural antioxidant, nigracin could be used to enhance the shelf life of food products.

Nigracin shares structural and functional similarities with several other phenolic compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey FeaturesUnique Aspects
QuercetinC15H10O7C_{15}H_{10}O_{7}Antioxidant, anti-inflammatoryMore widely studied; lacks glycosidic structure
RutinC21H20O10C_{21}H_{20}O_{10}Antioxidant, vascular health benefitsContains a rhamnose sugar moiety
CurcuminC21H20O6C_{21}H_{20}O_{6}Anti-inflammatory, anticancerNon-glycoside; more potent anti-inflammatory
ResveratrolC14H12O3C_{14}H_{12}O_{3}Cardioprotective, antioxidantPrimarily found in grapes; different bioactivity

Nigracin's unique glycosidic structure contributes to its specific biological activities, particularly in wound healing, setting it apart from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Exact Mass

406.1264

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Nigracin

Dates

Modify: 2023-08-15
1: Sashidhara KV, Singh SP, Varshney S, Beg M, Gaikwad AN. Poliothrysoside and its derivatives as novel insulin sensitizers potentially driving AMPK activation and inhibiting adipogenesis. Eur J Med Chem. 2014 Oct 30;86:570-7. doi: 10.1016/j.ejmech.2014.09.015. Epub 2014 Sep 6. PubMed PMID: 25216379.
2: Sashidhara KV, Singh SP, Singh SV, Srivastava RK, Srivastava K, Saxena JK, Puri SK. Isolation and identification of β-hematin inhibitors from Flacourtia indica as promising antiplasmodial agents. Eur J Med Chem. 2013 Feb;60:497-502. doi: 10.1016/j.ejmech.2012.12.019. Epub 2012 Dec 16. PubMed PMID: 23354072.
3: Bourjot M, Leyssen P, Eydoux C, Guillemot JC, Canard B, Rasoanaivo P, Guéritte F, Litaudon M. Flacourtosides A-F, phenolic glycosides isolated from Flacourtia ramontchi. J Nat Prod. 2012 Apr 27;75(4):752-8. doi: 10.1021/np300059n. Epub 2012 Mar 22. PubMed PMID: 22439591.
4: Kaou AM, Mahiou-Leddet V, Canlet C, Debrauwer L, Hutter S, Laget M, Faure R, Azas N, Ollivier E. Antimalarial compounds from the aerial parts of Flacourtia indica (Flacourtiaceae). J Ethnopharmacol. 2010 Jul 20;130(2):272-4. doi: 10.1016/j.jep.2010.04.045. Epub 2010 May 8. PubMed PMID: 20457242.
5: Mosaddik A, Forster PI, Waterman PG. Three new 3-benzylbenzofuran-2-one derivatives from Homalium brachybotrys (Flacourtiaceae/Salicaceae s. l.). Nat Prod Res. 2007 Nov;21(13):1191-8. PubMed PMID: 17987500.
6: Zhang XR, Wang MA, Zhang Y, Wang MK, Ding LS. [Chemical constituents of Loxocalyx urticifolius Hemsl]. Zhongguo Zhong Yao Za Zhi. 2001 Oct;26(10):692-4. Chinese. PubMed PMID: 12776318. h

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